CCT-251921

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

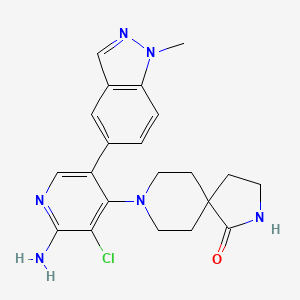

8-[2-amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJXPDLMACOGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCT-251921: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT-251921 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). Its discovery stemmed from a cell-based screen for inhibitors of the Wnt signaling pathway, leading to the optimization of a precursor compound, CCT251545. Through a structure-based design approach, this compound was developed to exhibit improved pharmacokinetic and pharmaceutical properties, making it a valuable tool for preclinical research. This document provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and preclinical evaluation of this compound.

Discovery and Rationale

The discovery of this compound was initiated by the identification of CCT251545 from a cell-based screen for inhibitors of the Wnt signaling pathway.[1] Subsequent investigation revealed that the primary targets of this chemical series were the protein kinase paralogs CDK8 and CDK19.[2][3] CDK8 has been identified as a putative oncogene, particularly in colorectal cancer, where its expression is correlated with the activation of β-catenin.[3]

This compound (also referred to as compound 109 in some literature) was the result of a medicinal chemistry optimization program aimed at improving the metabolic stability and aqueous solubility of the initial hit, CCT251545, to facilitate in vivo studies.[2] The optimization process utilized a structure-based design approach, leveraging X-ray crystallography of the precursor compound in complex with CDK8/cyclin C. This allowed for the design of a 3,4,5-trisubstituted-2-aminopyridine series with an optimal balance of in vitro potency, pharmacokinetic properties, and pharmaceutical characteristics suitable for preclinical development.[1]

Mechanism of Action

This compound functions as a potent inhibitor of the kinase activity of both CDK8 and CDK19.[1] These kinases are components of the Mediator complex, a large multi-protein assembly that regulates the function of RNA polymerase II, thereby controlling gene transcription.[4] By inhibiting CDK8 and CDK19, this compound modulates multiple signaling pathways implicated in oncogenesis.

One of the key pathways affected is the Wnt signaling pathway. This compound has been shown to potently inhibit Wnt-dependent signaling in various human cancer cell lines, including those with mutations in APC or β-catenin.[1][5]

Furthermore, this compound treatment leads to the inhibition of STAT1 phosphorylation at serine 727 (STAT1SER727). This phosphorylation event has been established as a pharmacodynamic biomarker for CDK8 inhibition both in vitro and in vivo.[1][3] However, some studies suggest that STAT1 S727 phosphorylation can also be induced by other stimuli in a CDK8/19-independent manner, warranting careful interpretation in different contexts.[6]

Figure 1: Simplified signaling pathway showing the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Biochemical and Cellular Activity

| Target/Assay | IC50 (nM) | Cell Line | Notes |

| CDK8 | 2.3 - 7.2 | - | Potent enzymatic inhibition.[1][5] |

| CDK19 | 2.6 - 6.0 | - | Equipotent affinity to CDK8.[1] |

| 7dF3 Reporter Assay | 5.0 ± 2.0 | HEK293 | Measures Wnt-dependent signaling.[1] |

| LS174T Reporter Assay | 23 ± 11 | LS174T | Measures constitutive β-catenin mutation-driven Wnt activity.[1][5] |

Table 2: Selectivity Profile

| Assay Panel | Concentration | Activity |

| 55 Receptors & Ion Channels | 1 µM | Minimal activity observed.[5] |

| 279 Kinases | 1 µM | Minimal activity observed.[5] |

| Cytochrome P450 (CYPs) | - | Weak inhibition observed.[5] |

Table 3: In Vivo Efficacy in Xenograft Model

| Animal Model | Treatment | Duration | Outcome |

| SW620 (human colorectal carcinoma) xenograft in NCr athymic mice | 30 mg/kg, oral, once daily | 15 days | 54.2% reduction in tumor weight.[1][5] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against CDK8 and CDK19 was likely determined using a FRET-based Lanthascreen binding competition assay or a similar biochemical assay format. A typical protocol involves:

-

Recombinant CDK8/Cyclin C or CDK19/Cyclin C enzyme is incubated with a fluorescently labeled ATP-competitive tracer.

-

Serial dilutions of this compound are added to the enzyme/tracer mixture.

-

The reaction is initiated by the addition of ATP.

-

After incubation, the displacement of the tracer by the inhibitor is measured by detecting the change in the FRET signal.

-

IC50 values are calculated from the dose-response curves.

Cell-Based WNT Signaling Assay (LS174T Reporter)

The effect of this compound on the Wnt pathway was assessed in human colorectal carcinoma cells (e.g., LS174T) that harbor a reporter for constitutive β-catenin-driven activity.

-

LS174T cells, stably expressing a TCF-responsive luciferase reporter construct, are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

-

After an incubation period (e.g., 24-48 hours), cells are lysed.

-

Luciferase activity is measured using a luminometer.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Xenograft Study

The anti-tumor efficacy of this compound was evaluated in a human tumor xenograft model.

-

Cell Implantation: SW620 human colorectal carcinoma cells are implanted subcutaneously into the flank of female NCr athymic mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered orally (e.g., at 30 mg/kg, once daily).

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period (e.g., 15 days), tumors are excised and weighed.

-

Pharmacodynamic Biomarker Analysis: Tumor samples can be collected at specific time points after the last dose to measure the inhibition of STAT1SER727 phosphorylation via methods like immunohistochemistry or Western blotting.[1]

Figure 2: Experimental workflow for the discovery and evaluation of this compound.

Chemical Synthesis

The synthesis of this compound is based on the construction of a 3,4,5-trisubstituted-2-aminopyridine core. The key steps involve sequential Suzuki-Miyaura cross-coupling reactions to introduce the aryl and heteroaryl substituents at the C3 and C5 positions of the pyridine ring, followed by a nucleophilic aromatic substitution (SNAr) to install the spirocyclic diamine moiety at the C4 position.

The general synthetic route is outlined below:

-

First Suzuki Coupling: A di-halogenated pyridine starting material undergoes a selective Suzuki coupling at one position to introduce the first aryl group.

-

Second Suzuki Coupling: The remaining halogen on the pyridine ring is then subjected to a second Suzuki coupling with a different boronic acid or ester to install the second aryl/heteroaryl group.

-

Nucleophilic Aromatic Substitution (SNAr): The intermediate from the coupling steps, which typically contains a leaving group (e.g., chlorine) at the C4 position, is reacted with the appropriate spirocyclic diamine under basic conditions to yield the final product, this compound.

Figure 3: Logical flow of the chemical synthesis of this compound.

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of CDK8 and CDK19. Its discovery through a targeted medicinal chemistry effort has provided the research community with a valuable chemical probe to investigate the biological roles of Mediator kinases and their therapeutic potential, particularly in the context of Wnt-driven cancers. The favorable oral bioavailability and demonstrated in vivo efficacy in preclinical models underscore its significance as a lead compound for further drug development. However, reports of potential off-target effects and associated toxicities at high doses highlight the need for careful dose selection and further investigation into its selectivity profile in more complex biological systems.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of selective CDK8/19 dual inhibitors: Discovery of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

CCT-251921: A Deep Dive into its Mechanism of Action on CDK8 and CDK19

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CCT-251921 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and its impact on relevant signaling pathways. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to CDK8 and CDK19

CDK8 and its paralog CDK19 are components of the Mediator complex, a crucial transcriptional co-regulator in eukaryotic cells.[3][4] Unlike other CDKs involved in cell cycle progression, CDK8 and CDK19 act as transcriptional kinases, modulating the expression of genes involved in various cellular processes, including proliferation, differentiation, and signal transduction.[3][4] Dysregulation of CDK8 and CDK19 activity has been implicated in the pathogenesis of several diseases, most notably in various forms of cancer, including colorectal cancer.[1][2] This has positioned them as attractive targets for therapeutic intervention.

Biochemical Profile of this compound

This compound demonstrates potent and equipotent inhibitory activity against both CDK8 and CDK19. The inhibitor's high affinity and selectivity are key attributes that have driven its preclinical development.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) |

| CDK8 | 2.3[2][5][6] |

| CDK19 | 2.6[2][5] |

Cellular Activity and Mechanism of Action

This compound effectively inhibits signaling pathways that are dependent on CDK8/19 activity in various cancer cell lines. A primary pathway modulated by this compound is the WNT signaling pathway, which is frequently hyperactivated in colorectal cancers.

Inhibition of WNT Signaling

This compound has been shown to potently inhibit basal WNT pathway activity in human cancer cell lines with constitutive activation of this pathway, such as LS174T (β-catenin mutant) and SW480 (APC mutant).[1][5]

Table 2: Cellular Activity of this compound in WNT-Driven Cancer Cell Lines

| Cell Line | Genetic Background | Pathway Readout |

| LS174T | β-catenin mutant | Basal WNT pathway activity[1][5] |

| SW480 | APC mutant | Basal WNT pathway activity[1][5] |

| Colo205 | APC mutant | Basal WNT pathway activity[1][5] |

| PA-1 | WNT ligand-dependent | Basal WNT pathway activity[1][5] |

Modulation of STAT1 Phosphorylation

A key pharmacodynamic biomarker for CDK8 inhibition is the phosphorylation of STAT1 on serine 727 (STAT1SER727).[1] Treatment with this compound leads to a reduction in STAT1SER727 phosphorylation, demonstrating target engagement in both cellular and in vivo models.[1] However, it is important to note that STAT1SER727 phosphorylation can also be induced by various cytokines and stress stimuli in a CDK8/19-independent manner, suggesting it may not always be a reliable marker of CDK8/19 activity.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound on the WNT and STAT1 signaling pathways.

Caption: this compound inhibits CDK8/19, thereby modulating WNT and STAT1 signaling pathways.

Experimental Protocols

The characterization of this compound involved a series of robust biochemical and cellular assays.

In Vitro Biochemical Kinase Assay (Lanthascreen™ Binding Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK8 and CDK19 in a purified system.

-

Principle: A FRET-based competition binding assay is used. A dye-labeled ATP competitive tracer acts as a FRET acceptor upon binding to a His-tagged CDK8/CycC or CDK19/CycC complex. A streptavidin-Eu-chelate bound to a biotinylated anti-His antibody serves as the FRET donor. When an inhibitor competes with the tracer for binding to the kinase, the FRET signal is reduced.[1]

-

Methodology:

-

Reagent Preparation: Recombinant His-tagged CDK8/CycC or CDK19/CycC, a fluorescently labeled ATP-competitive tracer, and streptavidin-Eu-chelate with biotinylated anti-His antibody are prepared in assay buffer. This compound is serially diluted.

-

Kinase Reaction: The enzyme, tracer, and inhibitor are combined in a microplate.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Detection: The FRET signal is measured using a suitable plate reader.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular WNT Pathway Reporter Assay

This assay assesses the inhibitory effect of this compound on the WNT signaling pathway in a cellular context.

-

Principle: Cancer cell lines with a constitutively active WNT pathway (e.g., LS174T) are engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter. Inhibition of the WNT pathway by this compound leads to a decrease in reporter gene expression.

-

Methodology:

-

Cell Culture: WNT-dependent cancer cell lines are cultured under standard conditions.

-

Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: Cells are incubated for a sufficient period to allow for changes in reporter gene expression.

-

Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: The results are normalized to a control, and IC50 values are determined.

-

Western Blot Analysis for STAT1 Phosphorylation

This method is used to measure the levels of phosphorylated STAT1 as a pharmacodynamic marker of CDK8/19 inhibition.

-

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The levels of phosphorylated STAT1 (Ser727) are compared between untreated and this compound-treated cells.

-

Methodology:

-

Cell Culture and Treatment: A relevant cell line is treated with this compound for a specified time.

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phospho-STAT1 (Ser727) and total STAT1, followed by incubation with secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the phospho-STAT1 band is normalized to the total STAT1 band.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing a CDK8/19 inhibitor like this compound.

Caption: A generalized workflow for the preclinical characterization of a CDK8/19 inhibitor.

In Vivo Efficacy

In preclinical studies, this compound has demonstrated oral bioavailability and anti-tumor activity. In an APC-mutant SW620 human colorectal carcinoma xenograft model, oral administration of this compound resulted in a significant reduction in tumor weight.[1] This anti-tumor effect was accompanied by sustained inhibition of STAT1SER727 phosphorylation in the tumors, confirming in vivo target engagement.[1]

Selectivity and Off-Target Considerations

While this compound is highly selective for CDK8 and CDK19, some studies have raised concerns about potential off-target effects, especially at higher concentrations. Kinome profiling has identified other kinases that can be inhibited by this compound, which could contribute to observed toxicities in some in vivo models.[3][4] These findings highlight the importance of careful dose selection and thorough off-target analysis in the development of CDK8/19 inhibitors.

Conclusion

This compound is a potent and selective dual inhibitor of CDK8 and CDK19 with demonstrated preclinical activity in models of colorectal cancer. Its mechanism of action involves the direct inhibition of CDK8/19 kinase activity, leading to the modulation of key oncogenic signaling pathways such as the WNT pathway. The well-defined biochemical and cellular profiles of this compound, supported by robust experimental data, make it a valuable tool for further investigating the therapeutic potential of targeting the Mediator kinases in cancer and other diseases. Future research should continue to explore its efficacy and safety profile to guide its potential clinical translation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medkoo.com [medkoo.com]

- 3. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CDK | TargetMol [targetmol.com]

The Role of CCT-251921 in the WNT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The WNT signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. CCT-251921 has emerged as a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, key components of the Mediator complex which plays a crucial role in regulating gene transcription. While not a direct inhibitor of the core WNT pathway components, this compound exerts its influence by modulating the transcriptional activity of β-catenin, the central effector of canonical WNT signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to WNT Signaling and the Role of CDK8

The WNT signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. The canonical WNT pathway is initiated by the binding of a WNT ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This event leads to the inhibition of a "destruction complex," which normally targets β-catenin for proteasomal degradation. The subsequent accumulation and nuclear translocation of β-catenin allow it to act as a transcriptional co-activator, driving the expression of WNT target genes involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a major driver of various cancers, particularly colorectal cancer.

CDK8, along with its paralog CDK19, is a subunit of the Mediator complex, a large multiprotein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. The Mediator complex is essential for the regulation of transcription. CDK8 has been identified as a positive regulator of β-catenin-driven transcription. In colorectal cancers where CDK8 is often amplified and overexpressed, it enhances the transcriptional activity of β-catenin, promoting tumor growth. Therefore, inhibiting CDK8 presents a promising therapeutic strategy to counteract aberrant WNT signaling in cancer.

This compound: A Potent and Selective CDK8/19 Inhibitor

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of CDK8 and CDK19. It was identified through a cell-based screen for inhibitors of the WNT pathway. Its mechanism of action is the direct inhibition of the kinase activity of CDK8 and CDK19, which in turn modulates the transcription of WNT target genes.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type |

| CDK8 | 2.3 | Biochemical Kinase Assay |

| CDK19 | 2.6 | Biochemical Kinase Assay |

Table 2: Cellular Activity of this compound in WNT Pathway-Driven Cancer Cell Lines

| Cell Line | Genetic Background | Assay Type | Endpoint |

| LS174T | β-catenin mutant | WNT Reporter Assay | Inhibition of basal WNT pathway activity |

| SW480 | APC mutant | WNT Reporter Assay | Inhibition of basal WNT pathway activity |

| Colo205 | APC mutant | WNT Reporter Assay | Inhibition of basal WNT pathway activity |

| PA-1 | WNT ligand-dependent | WNT Reporter Assay | Inhibition of basal WNT pathway activity |

Table 3: In Vivo Efficacy of this compound in a Colorectal Carcinoma Xenograft Model

| Animal Model | Tumor Type | Treatment | % Tumor Weight Reduction (Day 15) |

| Female NCr athymic mice | SW620 (APC mutant) human colorectal carcinoma xenograft | 30 mg/kg, once daily, oral | 54.2% |

Table 4: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Route of Administration |

| Cmax | Not explicitly stated | Oral |

| Tmax | Not explicitly stated | Oral |

| AUC | Not explicitly stated | Oral |

| Bioavailability | Orally bioavailable | Oral |

Note: While specific pharmacokinetic parameter values were not found in the provided search results, the compound is described as having an improved oral pharmacokinetic profile suitable for in vivo studies.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical WNT signaling pathway and the role of the Mediator complex with CDK8, highlighting the point of intervention for this compound.

Caption: this compound inhibits CDK8/19 within the Mediator complex, modulating WNT target gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK8 and CDK19.

Materials:

-

Recombinant human CDK8/Cyclin C and CDK19/Cyclin C enzymes

-

ATP

-

Peptide substrate (e.g., a generic serine/threonine kinase substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well plates

-

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the signal according to the specific assay format (e.g., by adding a detection reagent for an ADP-Glo assay).

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based WNT Reporter Assay (TOP/FOPflash Assay)

Objective: To assess the effect of this compound on β-catenin-mediated transcriptional activity in cancer cell lines.

Materials:

-

WNT-responsive cancer cell lines (e.g., LS174T, SW480)

-

TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated binding sites, negative control) luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Cell culture medium and supplements

-

96-well white, clear-bottom plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 25,000 cells/well and incubate overnight.

-

Co-transfect the cells with TOPflash or FOPflash and Renilla luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase readings to the Renilla luciferase readings.

-

Calculate the ratio of TOPflash to FOPflash activity to determine the specific WNT pathway inhibition.

In Vivo Colorectal Carcinoma Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of colorectal cancer.

Materials:

-

Female NCr athymic mice (6-8 weeks old)

-

SW620 human colorectal carcinoma cells

-

Matrigel

-

This compound

-

Vehicle for oral administration (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween-80 in water)

-

Calipers

-

Analytical balance

Procedure:

-

Subcutaneously implant SW620 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=10-12 mice per group).

-

Administer this compound (e.g., 30 mg/kg) or vehicle orally once daily.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length × width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined treatment period (e.g., 15 days), euthanize the mice and excise the tumors.

-

Weigh the tumors and calculate the percentage of tumor growth inhibition compared to the vehicle-treated group.

The following diagram illustrates a typical workflow for an in vivo xenograft study.

Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Pharmacodynamic Biomarker Analysis (pSTAT1-Ser727 Western Blot)

Objective: To confirm target engagement of this compound in vivo by measuring the phosphorylation of STAT1 at Serine 727, a downstream substrate of CDK8.

Materials:

-

Tumor tissue from the xenograft study

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize tumor tissues in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT1 for loading control.

-

Quantify the band intensities to determine the level of pSTAT1 inhibition.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets the WNT signaling pathway indirectly through the potent and selective inhibition of CDK8 and CDK19. Its ability to modulate the transcriptional output of the β-catenin pathway has been demonstrated in various preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of CDK8/19 inhibition in WNT-driven cancers. Further investigation into its clinical efficacy and safety profile is warranted.

CCT-251921: A Technical Guide to a Potent and Selective Chemical Probe for the Mediator Complex Kinases CDK8 and CDK19

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mediator complex is a crucial multi-subunit protein assembly that acts as a central integrator of transcriptional regulation in eukaryotes. It bridges DNA-binding transcription factors and RNA polymerase II, thereby controlling gene expression in a multitude of cellular processes. A key regulatory component of the Mediator complex is the kinase module, which includes the cyclin-dependent kinases CDK8 and its paralog CDK19. These kinases have been implicated in various diseases, most notably in cancer, where they can function as oncogenes. The development of selective chemical probes to interrogate the function of CDK8 and CDK19 is therefore of significant interest for both basic research and therapeutic discovery.

This technical guide provides an in-depth overview of CCT-251921, a potent, selective, and orally bioavailable small-molecule inhibitor of CDK8 and CDK19. This compound serves as a valuable chemical probe to elucidate the biological roles of the Mediator kinase module and to explore its therapeutic potential. This document details the biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the kinase activity of both CDK8 and its close paralog, CDK19.[1][2][3] These kinases are components of the Mediator complex's kinase module, which can reversibly associate with the core Mediator complex to regulate transcription. By inhibiting CDK8 and CDK19, this compound modulates the phosphorylation of various downstream targets, including transcription factors such as STAT1, and components of signaling pathways like the Wnt/β-catenin pathway.[2][3] This inhibition ultimately leads to changes in gene expression and can affect cellular processes such as proliferation and differentiation.

dot

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CDK8/19.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: Biochemical Activity of this compound

| Target | Assay Format | IC50 (nM) | Reference |

| CDK8 | LanthaScreen Binding Assay | 2.3 | [1][2] |

| CDK19 | LanthaScreen Binding Assay | 2.6 | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) | Reference |

| LS174T (β-catenin mutant) | WNT Pathway Reporter | Potent Inhibition | [2][3] |

| SW480 (APC mutant) | WNT Pathway Reporter | Potent Inhibition | [2][3] |

| Colo205 (APC mutant) | WNT Pathway Reporter | Potent Inhibition | [2][3] |

| PA-1 (WNT ligand-dependent) | WNT Pathway Reporter | Potent Inhibition | [2][3] |

| SW620 | pSTAT1 (Ser727) Inhibition | 9 | [4] |

Table 3: In Vivo Efficacy of this compound

| Tumor Model | Dosing | Endpoint | Result | Reference |

| SW620 human colorectal carcinoma xenograft | 30 mg/kg, oral, once daily for 15 days | Tumor weight reduction | 54.2% | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CDK8/CDK19 LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

-

Principle: A europium (Eu)-labeled anti-tag antibody binds to the His-tagged CDK8/cyclin C complex, serving as the FRET donor. A dye-labeled ATP competitive tracer acts as the FRET acceptor upon binding to the kinase. Inhibition of tracer binding by this compound leads to a decrease in the FRET signal.

-

Materials:

-

Recombinant His-tagged CDK8/cyclin C or CDK19/cyclin C

-

LanthaScreen® Eu-anti-His Antibody

-

Kinase Tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serially diluted)

-

384-well microplate

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare a 3X solution of this compound at various concentrations in kinase buffer.

-

Prepare a 3X mixture of the kinase and the Eu-anti-His antibody in kinase buffer.

-

Prepare a 3X solution of the kinase tracer in kinase buffer.

-

In a 384-well plate, add 5 µL of the this compound solution.

-

Add 5 µL of the kinase/antibody mixture.

-

Add 5 µL of the tracer solution.

-

Incubate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at 615 nm and 665 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

-

dot

References

Investigating Transcriptional Regulation with CCT-251921: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT-251921 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1] These kinases are key components of the Mediator complex, a crucial regulator of gene transcription. Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, particularly those driven by aberrant Wnt/β-catenin signaling. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, detailed experimental protocols for its investigation, and a summary of its effects on key signaling pathways involved in transcriptional regulation.

Core Mechanism of Action: Inhibition of CDK8/19

This compound exerts its effects by directly inhibiting the kinase activity of CDK8 and CDK19. It demonstrates high potency with IC50 values of 2.3 nM for CDK8 and 2.6 nM for CDK19.[1] By inhibiting these kinases, this compound modulates the phosphorylation of their downstream substrates, leading to alterations in gene expression programs that are critical for cancer cell proliferation and survival.

Key Signaling Pathways Modulated by this compound

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a fundamental regulator of cell proliferation, differentiation, and survival. In many cancers, particularly colorectal cancer, this pathway is constitutively active due to mutations in components like APC or β-catenin. This compound has been shown to potently inhibit Wnt pathway activity in various cancer cell lines.[1]

STAT1 Signaling

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a role in cell proliferation, apoptosis, and immune responses. Phosphorylation of STAT1 at Serine 727 (Ser727) is a crucial step for its full transcriptional activity. This compound has been demonstrated to inhibit the phosphorylation of STAT1 at Ser727, providing a valuable pharmacodynamic biomarker for assessing its target engagement in vivo.[1]

Potential Crosstalk with YAP/TAZ Signaling

The Hippo signaling pathway and its downstream effectors, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), are critical regulators of organ size, cell proliferation, and tumorigenesis. While direct studies on the effect of this compound on the YAP/TAZ pathway are limited, there is emerging evidence of crosstalk between CDK8 and YAP. Notably, CDK8 has been reported to phosphorylate YAP at Serine 128, leading to increased YAP activity.[2] This suggests a potential, albeit currently unconfirmed, mechanism by which this compound could indirectly modulate YAP/TAZ signaling. Furthermore, extensive crosstalk between the Wnt/β-catenin and Hippo/YAP pathways has been documented, providing another potential avenue for indirect regulation by this compound.[3][4] Further research is warranted to fully elucidate the relationship between this compound and the YAP/TAZ pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Biochemical and Cellular Potency of this compound

| Target/Cell Line | Assay Type | Parameter | Value | Reference |

| CDK8 | Biochemical Assay | IC50 | 2.3 nM | [1] |

| CDK19 | Biochemical Assay | IC50 | 2.6 nM | [1] |

| COLO 205 | Wnt Pathway Reporter | IC50 | 15 nM | [1] |

| LS174T | Wnt Pathway Reporter | IC50 | 33 nM | [1] |

| SW480 | Wnt Pathway Reporter | IC50 | 22 nM | [1] |

| PA-1 | Wnt Pathway Reporter | IC50 | 64 nM | [1] |

| MV4-11 | Growth Inhibition | GI50 | 0.05 µM | [1] |

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |

| SW620 (APC-mutant) human colorectal carcinoma xenograft | This compound | 30 mg/kg, oral, daily | 15 days | 54.2% reduction in tumor weight | [1] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against CDK8/19.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Serially dilute the this compound stock solution in assay buffer to create a range of concentrations.

-

Prepare a solution of recombinant human CDK8/Cyclin C or CDK19/Cyclin C enzyme in assay buffer.

-

Prepare a solution of a suitable peptide substrate (e.g., a generic kinase substrate or a specific STAT1-derived peptide) and ATP in assay buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate and ATP solution.

-

Incubate the reaction for a specific time (e.g., 60-120 minutes) at 30°C or room temperature.

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

-

Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot Analysis of STAT1 Phosphorylation

This protocol outlines the steps to assess the effect of this compound on STAT1 phosphorylation in cultured cells.

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., SW620, HCT116) in complete growth medium and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-6 hours).

-

Optionally, stimulate the cells with a cytokine like IFNγ to induce STAT1 phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with a primary antibody against total STAT1 and/or a loading control protein like β-actin or GAPDH.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-STAT1 signal to the total STAT1 or loading control signal.

-

Compare the normalized signal in this compound-treated samples to the vehicle control to determine the extent of inhibition.

-

Wnt Reporter Assay

This protocol describes a method to measure the effect of this compound on Wnt/β-catenin signaling activity using a luciferase reporter construct.

-

Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., HEK293T, or a colorectal cancer cell line) in a multi-well plate.

-

Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Allow the cells to recover and express the reporters for 24-48 hours.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).

-

If the cell line does not have constitutively active Wnt signaling, stimulate the pathway with a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021).

-

-

Luciferase Assay:

-

After the desired treatment duration (e.g., 24 hours), lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

Calculate the fold change in reporter activity in treated cells relative to the vehicle control.

-

Determine the IC50 value of this compound for Wnt pathway inhibition.

-

In Vivo Xenograft Efficacy Study

This protocol provides a general outline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by and conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., SW620) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Monitor the mice for tumor growth.

-

-

Treatment Initiation:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally at the desired dose and schedule (e.g., 30 mg/kg, daily).

-

Administer the vehicle control to the control group.

-

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Study Termination and Analysis:

-

At the end of the study (e.g., after 15 days or when tumors in the control group reach a pre-defined size), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Optionally, collect tumor and plasma samples for pharmacokinetic and pharmacodynamic (e.g., pSTAT1) analysis.

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

-

Conclusion

This compound is a valuable tool for investigating the role of CDK8 and CDK19 in transcriptional regulation and cancer biology. Its potent and selective inhibition of these kinases leads to the modulation of key oncogenic signaling pathways, most notably the Wnt/β-catenin pathway. The inhibition of STAT1 phosphorylation serves as a reliable biomarker of its activity. While its direct effects on the YAP/TAZ pathway require further investigation, the known crosstalk between Wnt and Hippo signaling suggests a potential for indirect regulation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and to deepen our understanding of the complex interplay of signaling pathways in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Hippo-Independent Regulation of Yki/Yap/Taz: A Non-canonical View [frontiersin.org]

- 3. YAP/TAZ-associated cell signaling – at the crossroads of cancer and neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. YAP/TAZ upstream signals and downstream responses - PMC [pmc.ncbi.nlm.nih.gov]

CCT-251921: A Technical Guide to its Application in Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical CDK8/19 inhibitor, CCT-251921, and its applications in colorectal cancer (CRC) research. This document details the mechanism of action, quantitative data from key experiments, and detailed experimental protocols to facilitate further investigation into this compound's therapeutic potential.

Introduction

Colorectal cancer is a leading cause of cancer-related mortality worldwide, with aberrant Wnt/β-catenin signaling being a critical driver in the majority of cases. Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are components of the Mediator complex, which plays a crucial role in regulating transcription. In colorectal cancer, CDK8 is frequently overexpressed and has been identified as an oncogene that enhances β-catenin-driven transcription. This compound is a potent and selective small molecule inhibitor of both CDK8 and CDK19, developed for preclinical research to explore the therapeutic potential of targeting these kinases in oncology.

Mechanism of Action: Modulation of the Wnt/β-catenin Signaling Pathway

This compound exerts its anti-cancer effects in colorectal cancer primarily through the inhibition of CDK8 and CDK19, which leads to the modulation of the canonical Wnt/β-catenin signaling pathway. In colorectal cancer cells with hyperactive Wnt signaling (often due to mutations in APC or CTNNB1), CDK8 acts as a positive regulator of β-catenin's transcriptional activity.

The inhibition of CDK8/19 by this compound has been shown to decrease the expression of a subset of β-catenin target genes that are critical for cell proliferation and survival, such as MYC and AXIN2. This targeted suppression of oncogenic gene expression underlies the anti-proliferative effects of this compound in colorectal cancer models.

Quantitative Data

The following tables summarize the key quantitative data for this compound in colorectal cancer models.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Target | IC50 | Reference |

| CDK8 Binding Assay | - | CDK8 | 4.9 nM | [1] |

| WNT Pathway Reporter Assay | LS174T (β-catenin mutant) | WNT Pathway | Potent Inhibition | [2] |

| WNT Pathway Reporter Assay | SW480 (APC mutant) | WNT Pathway | Potent Inhibition | [2] |

| WNT Pathway Reporter Assay | Colo205 (APC mutant) | WNT Pathway | Potent Inhibition | [2] |

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| Nude Mice | SW620 | This compound (42 mg/kg, oral) | Daily for 14-20 days | Antiproliferative activity | [3][4] |

| Nude Mice | SW620 | This compound (30 mg/kg, oral) | Single dose | Maintained inhibition of STAT1SER727 phosphorylation for ~10 hours | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound in colorectal cancer research.

In Vivo Colorectal Cancer Xenograft Study

This protocol outlines the procedure for assessing the in vivo anti-tumor activity of this compound in a subcutaneous SW620 xenograft model.

Materials:

-

SW620 human colorectal adenocarcinoma cells

-

Growth medium (e.g., DMEM with 10% FBS)

-

6-8 week old female athymic nude mice

-

This compound

-

Vehicle control (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween 80 in water)

-

Calipers

-

Surgical tools for tumor collection

Procedure:

-

Cell Culture: Culture SW620 cells in appropriate growth medium to ~80% confluency.

-

Cell Implantation: Harvest cells and resuspend in sterile PBS at a concentration of 5 x 107 cells/mL. Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2)/2.

-

Randomization and Treatment: When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Dosing: Prepare a formulation of this compound in the vehicle at the desired concentration. Administer this compound (e.g., 42 mg/kg) or vehicle control orally once daily for the duration of the study (e.g., 14-20 days).

-

Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for pSTAT1SER727) or fixed for immunohistochemistry.

Colony Formation Assay

This assay assesses the ability of single colorectal cancer cells to proliferate and form colonies following treatment with this compound.

Materials:

-

Colorectal cancer cell lines (e.g., SW620, HCT116)

-

Growth medium

-

This compound

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining:

-

Wash the wells gently with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Quantification: Count the number of colonies (typically >50 cells) in each well. The surviving fraction can be calculated by normalizing the number of colonies in the treated wells to the number of colonies in the vehicle control wells.

WNT/β-catenin Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter system.

Materials:

-

Colorectal cancer cell line with a stably integrated TCF/LEF-responsive luciferase reporter (e.g., LS174T-TCF/LEF-luc)

-

Growth medium

-

This compound

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cell line into a 96-well plate at a density that will result in ~70-80% confluency on the day of the assay.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel plate treated with a viability reagent like CellTiter-Glo®) to account for any cytotoxic effects of the compound.

Conclusion

This compound is a valuable tool for investigating the role of CDK8 and CDK19 in colorectal cancer. Its ability to modulate the Wnt/β-catenin signaling pathway provides a strong rationale for its continued preclinical evaluation. The data and protocols presented in this guide are intended to support researchers in designing and executing experiments to further elucidate the therapeutic potential of targeting CDK8/19 in colorectal cancer. However, it is important to note that concerns about the on-target toxicity of CDK8/19 inhibitors have been raised, and careful consideration of the therapeutic window is warranted in future studies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]

- 3. Mediator Kinase Inhibitor Selectivity and Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the mechanism and therapeutic potential of modulators of the human Mediator complex-associated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CCT-251921: A Deep Dive into a Novel CDK8/19 Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of CCT-251921, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This compound has emerged as a significant investigational agent in oncology, primarily targeting the transcriptional machinery dysregulated in various cancers. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies employed in its preclinical evaluation.

Core Concepts: Targeting Transcriptional Addiction in Cancer

CDK8 and CDK19 are key components of the Mediator complex's kinase module, which plays a pivotal role in regulating gene transcription by RNA Polymerase II. In several cancers, including colorectal cancer and acute myeloid leukemia (AML), malignant cells exhibit a dependency on specific transcriptional programs for their growth and survival. By inhibiting CDK8 and CDK19, this compound effectively disrupts these oncogenic transcriptional programs, leading to anti-tumor effects.

One of the primary pathways modulated by this compound is the WNT/β-catenin signaling pathway, a critical driver in many cancers, particularly colorectal cancer.[1][2] CDK8 has been identified as a positive regulator of β-catenin-driven transcription. This compound's inhibitory action on CDK8/19 leads to the downregulation of WNT target genes, thereby suppressing tumor growth.[1][2]

Furthermore, the phosphorylation of STAT1 at serine 727 (STAT1SER727) has been established as a reliable pharmacodynamic biomarker for assessing the in vivo target engagement of this compound.[1][3] Inhibition of CDK8/19 by this compound leads to a measurable reduction in STAT1SER727 phosphorylation in tumor tissues.[3]

Quantitative Data Summary

The preclinical development of this compound has generated a wealth of quantitative data, which is summarized in the tables below for ease of reference and comparison.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity Profile |

| CDK8 | Biochemical Assay | 2.3[1][3] | Equipotent against CDK19.[4] Minimal activity against a panel of 279 other kinases at 1 µM.[1][3] |

| WNT Pathway | Cell-Based Reporter Assay (LS174T) | - | Potent inhibition of basal WNT pathway activity.[1][3] |

| WNT Pathway | Cell-Based Reporter Assay (SW480) | - | Potent inhibition of basal WNT pathway activity.[3] |

| WNT Pathway | Cell-Based Reporter Assay (Colo205) | - | Potent inhibition of basal WNT pathway activity.[1][3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Schedule | Efficacy Readout | Result |

| Colorectal Cancer | SW620 (APC-mutant) | 30 mg/kg, oral, once daily for 15 days | Tumor Weight Reduction | 54.2% reduction at day 15.[3][4] |

| Acute Myeloid Leukemia | - | - | Antiproliferative Activity | Efficacy demonstrated.[2] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Dose | Time Point | Plasma Concentration (µM) |

| 30 mg/kg/day | 1 hour | 14.1[5] |

| 30 mg/kg/day | 2 hours | 6.9[5] |

| 30 mg/kg/day | 6 hours | 0.8[5] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound Action

Caption: this compound inhibits CDK8/19, impacting WNT/β-catenin and STAT1 signaling pathways.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for assessing this compound efficacy in a xenograft model.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK8.

-

Method: A biochemical assay, such as a radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen®), is utilized.

-

Procedure:

-

Recombinant human CDK8/Cyclin C enzyme is incubated with a peptide substrate and ATP.

-

This compound is added in a range of concentrations.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based WNT Pathway Reporter Assay

-

Objective: To assess the functional inhibition of the WNT signaling pathway by this compound in cancer cells.

-

Cell Lines: LS174T, SW480, or Colo205 human colorectal carcinoma cells, which have constitutively active WNT signaling.[1][3]

-

Method: A luciferase reporter assay is commonly used, where the luciferase gene is under the control of a TCF/LEF responsive promoter.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with a serial dilution of this compound for a defined period (e.g., 24-72 hours).

-

Luciferase activity is measured using a luminometer.

-

Cell viability is often assessed in parallel (e.g., using CellTiter-Glo®) to control for cytotoxicity.

-

The inhibition of WNT signaling is determined by the reduction in luciferase signal.

-

In Vivo Colorectal Cancer Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a human colorectal cancer xenograft model.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.

-

Procedure:

-

SW620 human colorectal cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel).

-

The cell suspension is injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is formulated in an appropriate vehicle and administered orally once daily at the specified dose (e.g., 30 mg/kg).[4] The control group receives the vehicle only.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blotting for pSTAT1SER727).

-

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a targeted therapeutic for cancers dependent on aberrant transcriptional regulation. Its high potency, selectivity, and oral bioavailability, coupled with demonstrated in vivo efficacy in relevant cancer models, underscore its clinical potential. The modulation of the WNT pathway and the utility of pSTAT1SER727 as a pharmacodynamic biomarker provide clear mechanisms and tools for its clinical translation.

Further preclinical investigations could explore the efficacy of this compound in a broader range of cancer models, including other solid tumors and hematological malignancies with evidence of CDK8/19 pathway activation. Combination studies with other targeted agents or standard-of-care chemotherapies may also reveal synergistic anti-tumor effects and strategies to overcome potential resistance mechanisms. The robust preclinical package for this compound provides a solid foundation for its continued investigation in clinical trials.

References

- 1. This compound | CDK | TargetMol [targetmol.com]

- 2. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

CCT-251921: A Deep Dive into its Impact on Tumor Cell Gene Expression

For Immediate Release

This technical guide provides an in-depth analysis of the effects of CCT-251921, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), on gene expression in tumor cells. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and drug discovery.

Executive Summary

This compound is a small molecule inhibitor that has demonstrated significant activity in modulating gene expression programs critical for tumor cell survival and proliferation. As a highly selective inhibitor of the Mediator complex-associated kinases CDK8 and CDK19, this compound primarily exerts its effects through the Wnt/β-catenin signaling pathway. This guide summarizes the key findings from preclinical studies, detailing the compound's impact on Wnt target gene expression, and provides comprehensive experimental protocols and visual representations of the underlying molecular mechanisms.

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

This compound functions as a potent inhibitor of CDK8 and CDK19, key components of the Mediator complex that regulates transcription.[1] In many cancers, particularly colorectal cancer, the Wnt/β-catenin signaling pathway is constitutively active, leading to aberrant expression of genes that drive cell proliferation and survival.[1] this compound and its close analogs have been shown to alter the expression of genes regulated by the Wnt pathway.[1]

The inhibition of CDK8/19 by this compound leads to a downstream modulation of this critical oncogenic pathway. A key biomarker of CDK8 kinase activity, the phosphorylation of STAT1 at serine 727 (STAT1SER727), is potently inhibited by this compound and its analogs.[1]

Impact on Gene Expression: Quantitative Analysis

Studies utilizing a close analog of this compound have provided a quantitative look at the changes in gene expression following the inhibition of CDK8/19 in tumor cells. The loss of activated β-catenin, a central event in the Wnt pathway, resulted in the significantly altered expression of 78 genes.[1] Among these, 31 are well-established targets of the Wnt signaling pathway, confirming the mechanism of action of CDK8/19 inhibition.[1]

The table below summarizes a selection of key Wnt target genes whose expression is significantly altered upon treatment with a this compound analog.

| Gene Symbol | Gene Name | Function in Wnt Pathway & Cancer |

| AXIN2 | Axis Inhibition Protein 2 | A negative feedback regulator of the Wnt pathway, often upregulated in cancers with active Wnt signaling. |

| ASCL2 | Achaete-Scute Family BHLH Transcription Factor 2 | A transcription factor crucial for intestinal stem cell identity and colorectal cancer progression. |

| MYC | MYC Proto-Oncogene, BHLH Transcription Factor | A potent oncogene that controls cell proliferation, growth, and apoptosis. |

| LGR5 | Leucine-Rich Repeat Containing G Protein-Coupled Receptor 5 | A marker of adult stem cells in various tissues and often overexpressed in cancers with Wnt pathway activation. |

| TCF7L2 | Transcription Factor 7 Like 2 | A key transcription factor that partners with β-catenin to activate Wnt target gene expression. |

| NKD1 | NKD Inhibitor Of WNT Signaling Pathway 1 | A negative regulator of the Wnt pathway. |

This table is a representative summary based on findings that 31 of 78 significantly altered genes were known Wnt targets.[1]

Experimental Protocols

This section details the methodologies employed in the key experiments to determine the impact of this compound and its analogs on gene expression.

Cell Lines and Culture

-

Cell Lines: Human colorectal carcinoma cell lines with constitutive Wnt pathway activation, such as LS174T (β-catenin mutant), SW480, and Colo205 (APC mutant), were utilized.[2]

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.

Gene Expression Analysis (Microarray)

The following protocol outlines the general steps for assessing changes in gene expression using microarray analysis, as inferred from the available literature.

-

Treatment: Tumor cell lines were treated with a close analog of this compound at a concentration determined to be effective for inhibiting Wnt signaling. A vehicle control (e.g., DMSO) was run in parallel.

-

RNA Extraction: Total RNA was isolated from both treated and control cells using a commercially available RNA extraction kit, followed by quality assessment to ensure RNA integrity.

-

cDNA Synthesis and Labeling: The extracted RNA was reverse transcribed into complementary DNA (cDNA). During this process, the cDNA was labeled with fluorescent dyes (e.g., Cy3 and Cy5) to allow for differential analysis.

-

Microarray Hybridization: The labeled cDNA from treated and control samples were hybridized to a microarray chip containing probes for thousands of genes.

-

Scanning and Data Acquisition: The microarray chip was scanned using a laser scanner to detect the fluorescence intensity of each spot, corresponding to the expression level of a specific gene.

-

Data Analysis: The raw intensity data was normalized to account for experimental variations. Statistical analysis was then performed to identify genes with statistically significant changes in expression between the treated and control groups. Genes with a p-value < 0.001 were considered significantly altered.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Caption: Inhibition of Wnt/β-catenin signaling by this compound.

Caption: Workflow for microarray-based gene expression analysis.

Conclusion

This compound represents a significant tool for investigating the role of the Mediator complex and Wnt signaling in cancer. Its ability to selectively inhibit CDK8 and CDK19 provides a precise mechanism for modulating the expression of key oncogenic genes. The quantitative data and established protocols outlined in this guide offer a solid foundation for further research into the therapeutic potential of this compound and other CDK8/19 inhibitors in various cancer types. The continued exploration of the downstream effects of this compound on gene expression will be crucial in elucidating its full anti-tumor activity and identifying patient populations most likely to benefit from this therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for CCT-251921 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of CCT-251921, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document outlines the mechanism of action, key signaling pathways, and detailed protocols for relevant experimental procedures.

Mechanism of Action and Signaling Pathways

This compound is an orally bioavailable small molecule that potently and selectively inhibits the kinase activity of CDK8 and its paralog CDK19.[1][2][3] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of gene transcription. By inhibiting CDK8/19, this compound modulates the WNT signaling pathway and has been shown to inhibit the phosphorylation of STAT1 at serine 727 (pSTAT1-S727), a downstream target of CDK8.[4][5] Dysregulation of the WNT pathway and STAT1 signaling is implicated in various cancers, particularly colorectal cancer.[4][5]

Signaling Pathway of this compound Action

Caption: this compound inhibits CDK8/19, modulating WNT signaling and STAT1 phosphorylation.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: Biochemical Potency of this compound

| Target | Assay Format | IC50 (nM) | Reference |

| CDK8 | Lanthascreen Binding Assay | 2.3 | [2][3] |

| CDK19 | Lanthascreen Binding Assay | equipotent to CDK8 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (nM) | Notes | Reference |

| LS174T | WNT Pathway Reporter Assay (Luciferase) | 23 ± 11 | β-catenin mutant colorectal carcinoma | [5] |

| SW480 | WNT Pathway Reporter Assay (Luciferase) | Potent | APC mutant colorectal carcinoma | [2] |

| Colo205 | WNT Pathway Reporter Assay (Luciferase) | Potent | APC mutant colorectal carcinoma | [2] |

| PA-1 | WNT Pathway Reporter Assay (Luciferase) | Potent | WNT ligand-dependent teratocarcinoma | [2] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

LanthaScreen™ Eu Kinase Binding Assay for CDK8/19

This biochemical assay quantifies the ability of this compound to displace a fluorescently labeled tracer from the ATP binding site of CDK8 or CDK19.

Experimental Workflow for LanthaScreen™ Assay

Caption: Workflow for the LanthaScreen™ kinase binding assay to determine IC50 values.

Materials:

-

Recombinant CDK8/Cyclin C or CDK19/Cyclin C enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer (e.g., Tracer 236)

-

This compound

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

-

Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in kinase buffer at 3 times the final desired concentration.

-

Prepare a 3X mixture of CDK8/Cyclin C and Eu-anti-Tag antibody in kinase buffer.

-

Prepare a 3X solution of the kinase tracer in kinase buffer.

-

-

Assay Assembly:

-

Add 5 µL of the this compound solution to the wells of a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Initiate the reaction by adding 5 µL of the tracer solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

TCF/LEF Reporter Assay for WNT Signaling

This cell-based assay measures the effect of this compound on the transcriptional activity of the WNT/β-catenin signaling pathway.

Experimental Workflow for TCF/LEF Reporter Assay